1-o-Tolylbutane-1,3-dione
Overview
Description
It is a white crystalline solid that is soluble in some organic solvents such as ethanol and dimethylformamide . This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
1-o-Tolylbutane-1,3-dione can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenone (o-tolylketone) with acetone under acidic conditions, followed by heating and crystallization purification . Another method involves the reaction of 1-(2-hydroxyphenyl)ethanone with ethyl acetate in the presence of sodium hydride at room temperature for 10-15 hours . The reaction mixture is then filtered, and the product is extracted with ethyl acetate, dried, and purified.
Chemical Reactions Analysis
1-o-Tolylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-o-Tolylbutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential pharmacological properties is ongoing.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-o-Tolylbutane-1,3-dione involves its interaction with molecular targets and pathways in biological systems. The compound’s carbonyl groups can participate in nucleophilic addition reactions, and its aromatic ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
1-o-Tolylbutane-1,3-dione can be compared with other similar compounds such as:
1-Phenylbutane-1,3-dione: Similar structure but with a phenyl group instead of a tolyl group.
1-(p-Tolyl)butane-1,3-dione: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(m-Tolyl)butane-1,3-dione: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
1-(2-methylphenyl)butane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-5-3-4-6-10(8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAFBIMJKFWSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557867 | |
Record name | 1-(2-Methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-54-1 | |
Record name | 1-(2-Methylphenyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56290-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methylphenyl)butane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00557867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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